
2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate typically involves the diazotization of 2-methoxycarbonylthiophene. The process begins with the nitration of 2-methoxycarbonylthiophene to form the corresponding nitro compound. This is followed by reduction to the amine, which is then diazotized using nitrous acid in the presence of tetrafluoroboric acid to yield the diazonium salt .
Analyse Des Réactions Chimiques
2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Sandmeyer reactions to form aryl halides.
Coupling Reactions: It can couple with phenols and amines to form azo compounds.
Reduction Reactions: It can be reduced to form the corresponding thiophene derivative.
Common reagents used in these reactions include copper(I) chloride for Sandmeyer reactions and sodium nitrite for diazotization . Major products formed include aryl halides, azo compounds, and thiophene derivatives .
Applications De Recherche Scientifique
2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: It is employed in the preparation of conductive polymers and other advanced materials.
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals, during its reactions. These intermediates can undergo further transformations to yield a variety of products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate can be compared with other diazonium salts, such as:
2-Methoxycarbonylphenyl diazonium tetrafluoroborate: Similar in structure but with a phenyl ring instead of a thiophene ring.
2-Methoxycarbonylbenzene diazonium tetrafluoroborate: Another similar compound with a benzene ring.
The uniqueness of this compound lies in its thiophene ring, which imparts different electronic properties and reactivity compared to its phenyl and benzene counterparts.
Propriétés
IUPAC Name |
2-methoxycarbonylthiophene-3-diazonium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N2O2S.BF4/c1-10-6(9)5-4(8-7)2-3-11-5;2-1(3,4)5/h2-3H,1H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSYBPMEVKSYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC(=O)C1=C(C=CS1)[N+]#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


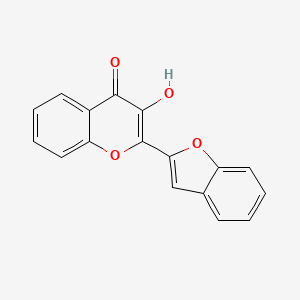

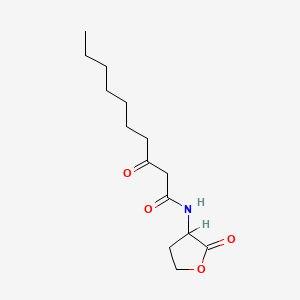
![6-[4-(Dimethylamino)phenacyl]phenanthridine](/img/structure/B3039183.png)
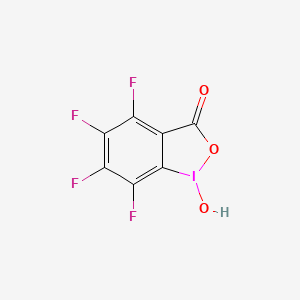
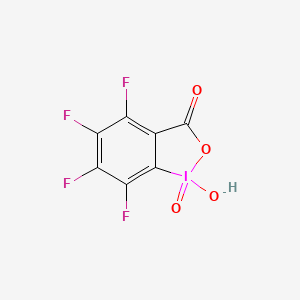


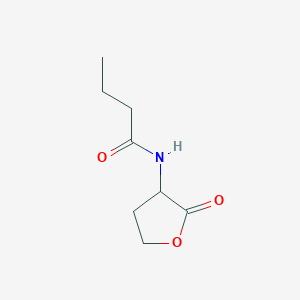

![4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid](/img/structure/B3039196.png)
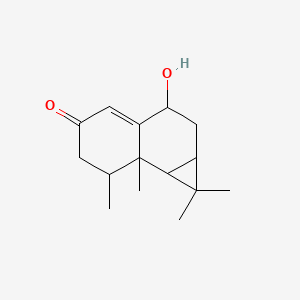
![2-[(4,6-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE](/img/structure/B3039200.png)
![4-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHOXYPHENYL METHYL ETHER](/img/structure/B3039201.png)
